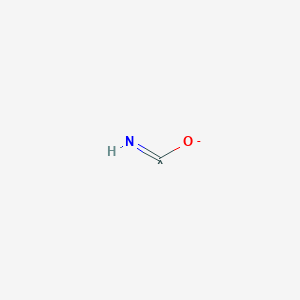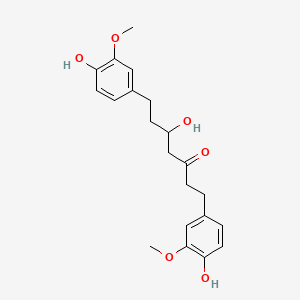
Hexahydrocurcumine
Vue d'ensemble
Description
L’hexahydrocurcumine est un dérivé hydrogéné de la curcumine, un composé bioactif majeur présent dans le curcuma. Elle est connue pour ses puissantes propriétés antioxydantes, anti-inflammatoires et neuroprotectrices. L’this compound est formée par la réduction de la curcumine et est considérée comme ayant une meilleure stabilité et une meilleure biodisponibilité que son composé parent .
Applications De Recherche Scientifique
L’hexahydrocurcumine a une large gamme d’applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les réactions d’hydrogénation et de réduction des curcuminoïdes.
Biologie : L’this compound est étudiée pour ses propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques dans divers systèmes biologiques.
Mécanisme D'action
L’hexahydrocurcumine exerce ses effets par le biais de multiples cibles et voies moléculaires :
Activité antioxydante : Elle piège les radicaux libres et améliore l’activité des enzymes antioxydantes telles que la superoxyde dismutase et la glutathion peroxydase.
Activité anti-inflammatoire : L’this compound inhibe l’activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.
Activité neuroprotectrice : Elle active la voie Nrf2, ce qui conduit à la régulation à la hausse de l’hème oxygénase-1 (HO-1) et d’autres protéines cytoprotectrices.
Analyse Biochimique
Biochemical Properties
Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, hexahydrocurcumin has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Hexahydrocurcumin also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Cellular Effects
Hexahydrocurcumin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, hexahydrocurcumin can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, hexahydrocurcumin has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .
Molecular Mechanism
The molecular mechanism of hexahydrocurcumin involves several pathways and interactions at the molecular level. Hexahydrocurcumin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . Hexahydrocurcumin also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexahydrocurcumin have been observed to change over time. Studies have shown that hexahydrocurcumin is relatively stable and does not degrade rapidly . Long-term exposure to hexahydrocurcumin has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that hexahydrocurcumin maintains its bioactivity over extended periods, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of hexahydrocurcumin vary with different dosages in animal models. Studies have shown that hexahydrocurcumin exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, hexahydrocurcumin was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, hexahydrocurcumin may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Hexahydrocurcumin is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, hexahydrocurcumin can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of hexahydrocurcumin .
Transport and Distribution
Hexahydrocurcumin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, hexahydrocurcumin is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of hexahydrocurcumin within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of hexahydrocurcumin is an important factor in determining its activity and function. Studies have shown that hexahydrocurcumin can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of hexahydrocurcumin to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of hexahydrocurcumin plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’hexahydrocurcumine peut être synthétisée à partir de la curcumine par un processus d’hydrogénation. La méthode typique consiste à dissoudre la curcumine dans de l’éthanol et à l’hydrogéner en utilisant du palladium sur charbon comme catalyseur. La réaction est effectuée sous une atmosphère d’hydrogène à température ambiante. Le mélange obtenu est ensuite soumis à une chromatographie sur colonne de silice pour séparer l’this compound des autres produits hydrogénés .
Méthodes de production industrielle
Dans les milieux industriels, la production d’this compound suit un processus d’hydrogénation similaire, mais à plus grande échelle. L’utilisation de réacteurs d’hydrogénation haute pression et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus. Les étapes de séparation et de purification sont optimisées pour garantir une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’hexahydrocurcumine subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former différents produits d’oxydation.
Réduction : Elle est formée par la réduction de la curcumine.
Substitution : L’this compound peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : L’hydrogène gazeux et le palladium sur charbon sont utilisés pour la réduction de la curcumine en this compound.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés par l’oxydation de l’this compound comprennent divers dérivés oxydatifs. La réduction de la curcumine produit principalement de l’this compound et d’autres curcuminoïdes hydrogénés .
Comparaison Avec Des Composés Similaires
L’hexahydrocurcumine est comparée à d’autres curcuminoïdes hydrogénés tels que la tétrahydrocurcumine et l’octahydrocurcumine :
Tétrahydrocurcumine : Comme l’this compound, elle est un dérivé hydrogéné de la curcumine possédant de puissantes propriétés antioxydantes. l’this compound a une meilleure stabilité et une meilleure biodisponibilité.
Octahydrocurcumine : Ce composé est entièrement hydrogéné et présente des activités biologiques similaires.
L’this compound se distingue par sa combinaison unique de stabilité, de biodisponibilité et de puissantes activités biologiques, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHICAPUYTWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415731 | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-05-2 | |
| Record name | Hexahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)


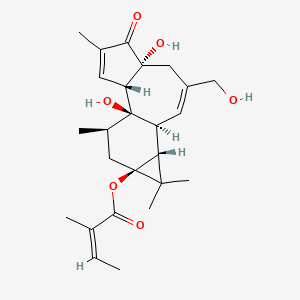
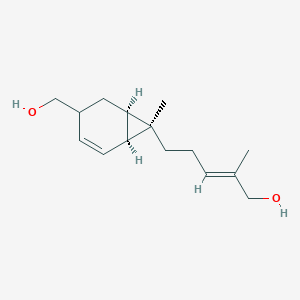
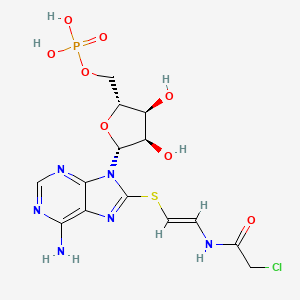
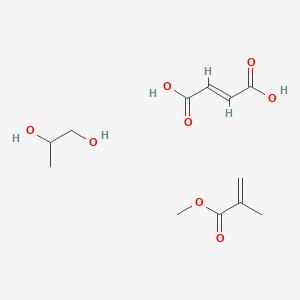
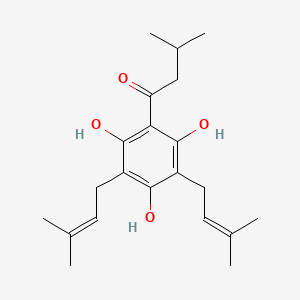



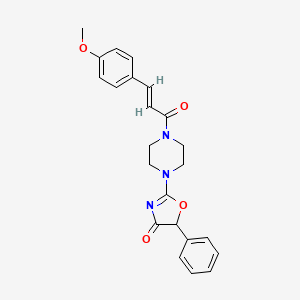
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1235444.png)
